molecular formula C7H6N4O2 B188610 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 56783-85-8

6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B188610
CAS No.: 56783-85-8
M. Wt: 178.15 g/mol
InChI Key: FQFUPPJKZAFGSY-UHFFFAOYSA-N
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Description

6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating a mixture of pyrimidine derivatives with carboxylic anhydrides or acid chlorides under reflux conditions. For example, heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: Oxidation of the methylsulfanyl group to sulfoxide or sulfone derivatives.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Substitution reactions involving halogenation or alkylation at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidinones, which exhibit different biological activities and properties .

Scientific Research Applications

6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

6-amino-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,8H2,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFUPPJKZAFGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356360
Record name 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56783-85-8
Record name 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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